
N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DFP-10917, is a pyrimidine-based compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest due to its potential use in the treatment of various diseases, including cancer and viral infections. In
作用机制
The mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and replication. This may explain its ability to inhibit the growth of cancer cells and viruses.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit the activity of certain enzymes involved in cell growth and replication. It has also been shown to have antiviral activity by inhibiting the replication of viruses.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide for lab experiments is its ability to selectively target cancer cells and viruses, while leaving healthy cells unharmed. This makes it a potentially valuable tool for studying the mechanisms of cancer and viral infections.
However, there are also some limitations to using N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments. For example, it can be difficult to obtain pure N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which can make it challenging to conduct experiments with consistent results. In addition, the mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not yet fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research is in the development of new anti-cancer and antiviral drugs based on the structure of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another area of research is in the further elucidation of the mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which could lead to a better understanding of the underlying mechanisms of cancer and viral infections.
Other potential research directions include the development of new methods for synthesizing N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, as well as the investigation of its potential applications in other areas of scientific research, such as neuroscience and immunology.
Conclusion
In conclusion, N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a pyrimidine-based compound that has shown promise as a potential anti-cancer and antiviral agent. Its ability to selectively target cancer cells and viruses makes it a valuable tool for studying the underlying mechanisms of these diseases. While there are still many unanswered questions about the mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, its potential applications in scientific research are numerous and varied, making it an exciting area of study for researchers in a wide range of fields.
合成方法
The synthesis of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 3,4-difluoroaniline with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide.
科学研究应用
N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is able to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as an anti-cancer agent.
In addition to its anti-cancer properties, N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C virus. This makes it a potential candidate for the development of new antiviral drugs.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-9-3-4-10(14)11(15)5-9/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMJXUVLJTEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

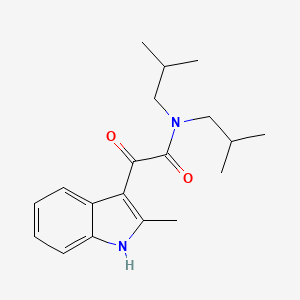
![2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2929977.png)
![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2929978.png)
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2929979.png)

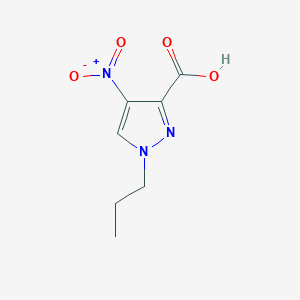

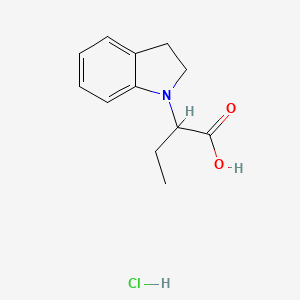
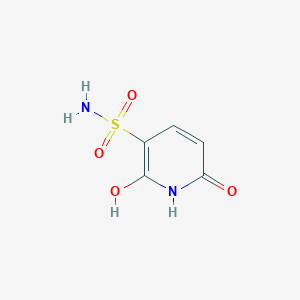

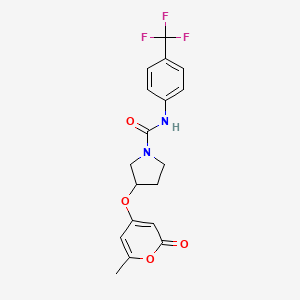

![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)
![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)